7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 796067-60-2
VCID: VC8473257
InChI: InChI=1S/C11H11ClN2O2S/c1-6(15)5-14-10(16)8-3-2-7(12)4-9(8)13-11(14)17/h2-4,6,15H,5H2,1H3,(H,13,17)
SMILES: CC(CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S)O
Molecular Formula: C11H11ClN2O2S
Molecular Weight: 270.74 g/mol

7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

CAS No.: 796067-60-2

Cat. No.: VC8473257

Molecular Formula: C11H11ClN2O2S

Molecular Weight: 270.74 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one - 796067-60-2

Specification

CAS No. 796067-60-2
Molecular Formula C11H11ClN2O2S
Molecular Weight 270.74 g/mol
IUPAC Name 7-chloro-3-(2-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C11H11ClN2O2S/c1-6(15)5-14-10(16)8-3-2-7(12)4-9(8)13-11(14)17/h2-4,6,15H,5H2,1H3,(H,13,17)
Standard InChI Key KASQBQLEEVMCNZ-UHFFFAOYSA-N
SMILES CC(CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S)O
Canonical SMILES CC(CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 7-chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one consists of a bicyclic framework: a benzene ring fused to a dihydroquinazolinone system. Key substitutions include:

  • Chlorine at position 7, which enhances electrophilic reactivity and influences intermolecular interactions.

  • 2-Hydroxypropyl at position 3, introducing a chiral center and hydrophilic character.

  • Sulfanyl (-SH) at position 2, enabling thiol-mediated redox activity and metal coordination .

The molecular formula is C₁₁H₁₃ClN₂O₂S, with a molecular weight of 284.75 g/mol (calculated). Experimental data for closely related compounds, such as 7-chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 422526-50-9), report a molecular weight of 254.73 g/mol and solubility in chloroform, methanol, and dimethyl sulfoxide (DMSO) .

Table 1: Comparative Physicochemical Properties

Property7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-DHQ7-Chloro-3-(propan-2-yl)-2-sulfanyl-DHQ
Molecular FormulaC₁₁H₁₃ClN₂O₂SC₁₁H₁₁ClN₂OS
Molecular Weight (g/mol)284.75254.73
SolubilityDMSO, Methanol, Chloroform*DMSO, Methanol, Chloroform
Melting PointNot reportedNot reported

*Predicted based on structural analogs .

Synthesis and Reaction Pathways

Conventional Cyclocondensation

The DHQ scaffold is typically synthesized via cyclocondensation of anthranilamide with aldehydes . For 7-chloro-3-(2-hydroxypropyl)-2-sulfanyl-DHQ, the reaction would involve:

  • Anthranilamide derivative: 7-Chloroanthranilamide serves as the primary precursor.

  • Aldehyde component: 2-Hydroxypropanal (or a protected form, e.g., acetals) introduces the 2-hydroxypropyl group.

  • Catalytic system: Lewis acids (e.g., iodine, ZrCl₂) or Brønsted acids (e.g., HCl) accelerate imine formation and cyclization .

Mechanistic Overview:

  • Nucleophilic attack of anthranilamide’s amino group on the aldehyde carbonyl.

  • Dehydration to form a Schiff base.

  • Intramolecular cyclization via amide nitrogen attack on the imine carbon .

Table 2: Catalytic Systems for DHQ Synthesis

CatalystConditionsYield Range
I₂ (Lewis acid)Ionic liquids, 50–80°C76–99%
ZrCl₂Ethanol, room temperature80–97%
HCl (Brønsted acid)Ethanol, reflux10–85%

Post-Synthetic Modifications

The sulfanyl group at position 2 permits further functionalization:

  • Oxidation: Conversion to sulfonyl (-SO₂-) or sulfinyl (-SO-) groups under controlled conditions.

  • Alkylation: Reaction with alkyl halides to form thioethers, enhancing lipophilicity .

Biological Activities and Applications

Table 3: Biological Activities of DHQ Analogs

DerivativeActivityIC₅₀/EC₅₀
3-Phenylquinoxalin-2-yl sulfanylAnticancer (HeLa cells)12 μM
2-Methyl-DHQAntibacterial (E. coli)25 μg/mL

Industrial and Material Science Applications

  • Coordination chemistry: The sulfanyl group binds transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalysis or sensor development .

  • Polymer additives: Thiol-mediated crosslinking improves thermostability in resins .

Challenges and Future Directions

Synthetic Limitations

  • Chirality control: The 2-hydroxypropyl group introduces a stereocenter, necessitating asymmetric synthesis techniques (e.g., chiral catalysts) to avoid racemization .

  • Functional group compatibility: The -SH group’s susceptibility to oxidation requires inert atmospheres or protective strategies during synthesis .

Research Opportunities

  • Structure-activity relationship (SAR) studies: Systematic variation of substituents to optimize pharmacokinetics.

  • Green chemistry approaches: Solvent-free or aqueous-phase synthesis to improve sustainability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator